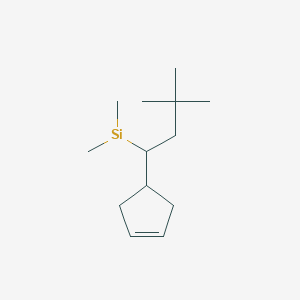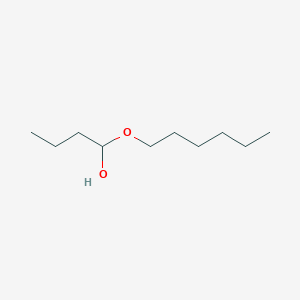
1-(Hexyloxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexyloxy)butan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a butanol backbone with a hexyloxy group attached to it
Métodos De Preparación
The synthesis of 1-(Hexyloxy)butan-1-ol can be achieved through several routes. One common method involves the reaction of butan-1-ol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, resulting in the substitution of the hydroxyl group with the hexyloxy group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(Hexyloxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid can form esters.
Aplicaciones Científicas De Investigación
1-(Hexyloxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism by which 1-(Hexyloxy)butan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-bound proteins and signaling pathways.
Comparación Con Compuestos Similares
1-(Hexyloxy)butan-1-ol can be compared to other similar compounds such as:
Butan-1-ol: A primary alcohol with a shorter carbon chain, lacking the hexyloxy group.
Hexanol: A primary alcohol with a longer carbon chain but without the butanol backbone.
Octan-1-ol: Another primary alcohol with a longer carbon chain, used for comparison in terms of boiling points and hydrophobic interactions.
The uniqueness of this compound lies in its specific combination of a butanol backbone with a hexyloxy group, providing distinct chemical and physical properties that are valuable in various applications.
Propiedades
Número CAS |
144548-10-7 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-hexoxybutan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-9-12-10(11)8-4-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
VGJFPMONCRMUAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


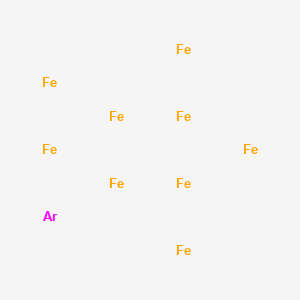
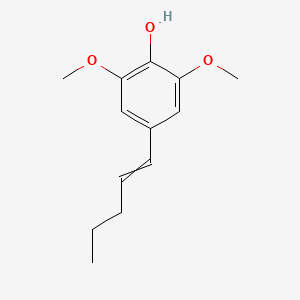
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
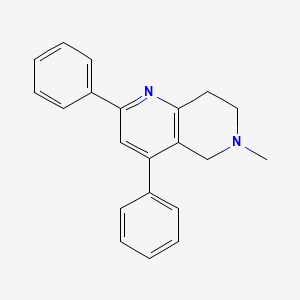
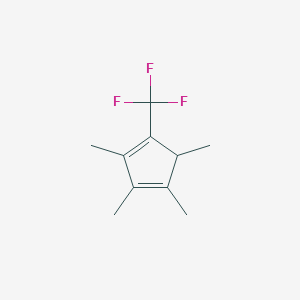
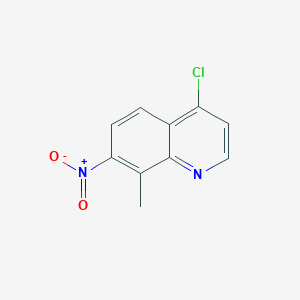
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)


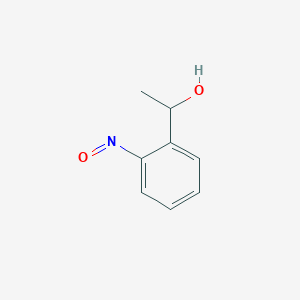
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)

![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)
